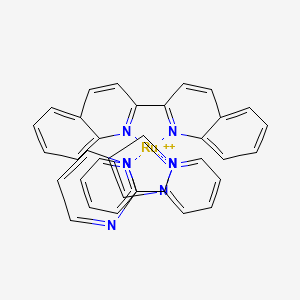
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is a complex compound that features a ruthenium(II) center coordinated with three distinct ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyrimidyl)-1-pyrazole. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique photophysical and electrochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) typically involves the coordination of ruthenium(II) with the three ligands. The process generally starts with the preparation of the individual ligands, followed by their coordination to the ruthenium center.
Preparation of 2,2’-Bipyridine: This ligand can be synthesized by the dehydrogenation of pyridine using Raney nickel.
Preparation of 2,2’-Biquinoline: This ligand is typically synthesized through a series of organic reactions involving quinoline derivatives.
Preparation of (2-pyrimidyl)-1-pyrazole: This ligand can be synthesized through the reaction of pyrimidine derivatives with hydrazine.
The coordination reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Substitution: Ligands can be substituted with other ligands under appropriate conditions, such as using stronger ligands or applying heat.
Common Reagents and Conditions
Oxidizing Agents: Cerium(IV) ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new ruthenium complexes with different ligands.
科学的研究の応用
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
作用機序
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) involves its ability to interact with various molecular targets through coordination chemistry. The ruthenium center can form stable complexes with DNA, proteins, and other biomolecules, leading to various biological effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, which can induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A bidentate ligand that forms complexes with many transition metals.
2,2’-Biquinoline: Similar to 2,2’-bipyridine but with extended conjugation, leading to different photophysical properties.
1,10-Phenanthroline: Another bidentate ligand with similar coordination chemistry.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is unique due to its combination of three distinct ligands, which impart specific photophysical and electrochemical properties. This makes it particularly useful in applications requiring precise control over these properties, such as in catalysis and photodynamic therapy .
特性
分子式 |
C35H26N8Ru+2 |
|---|---|
分子量 |
659.7 g/mol |
IUPAC名 |
2-pyrazol-1-ylpyrimidine;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C7H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-8-7(9-4-1)11-6-2-5-10-11;/h1-12H;1-8H;1-6H;/q;;;+2 |
InChIキー |
JVFBOPOWGNNPPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)N2C=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


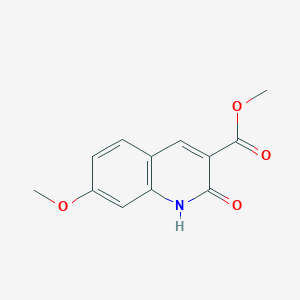
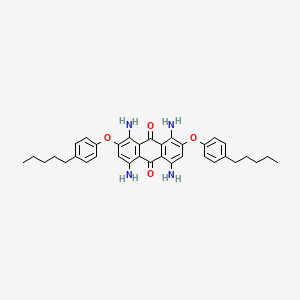
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
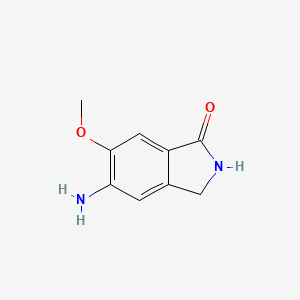
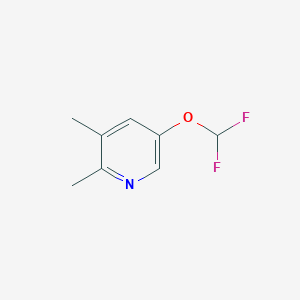
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
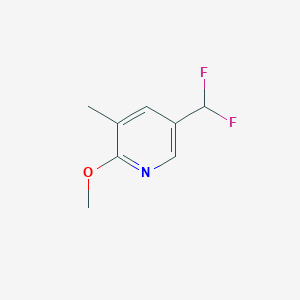

![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
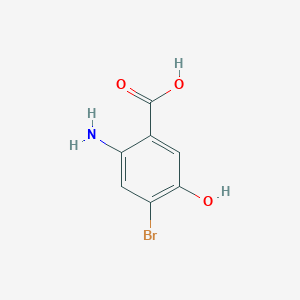

![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)

